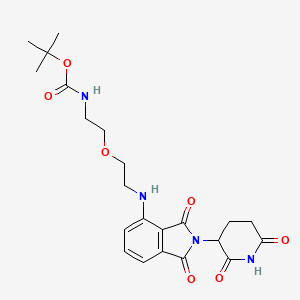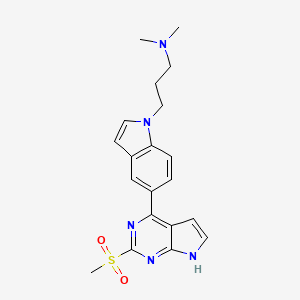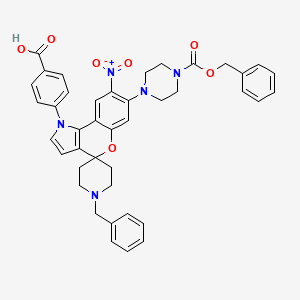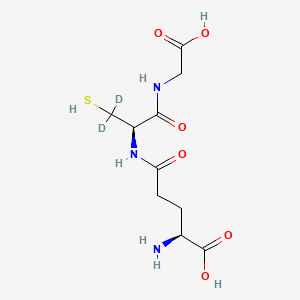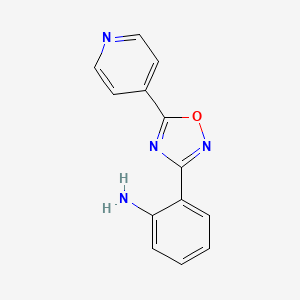
PLpro/RBD-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PLpro/RBD-IN-1 is a dual inhibitor targeting the papain-like protease (PLpro) and the receptor-binding domain (RBD) of the spike protein of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound exhibits significant antiviral activity against the novel coronavirus, making it a valuable tool for studying viral infections .
Métodos De Preparación
The synthetic routes and reaction conditions for PLpro/RBD-IN-1 are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and catalysts. Industrial production methods would likely involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity .
Análisis De Reacciones Químicas
PLpro/RBD-IN-1 undergoes various chemical reactions, including inhibition of the papain-like protease and the receptor-binding domain of the spike protein. The compound exhibits half-maximal inhibitory concentrations (IC50) of 7.197 micromolar for the papain-like protease and 8.673 micromolar for the receptor-binding domain . Common reagents and conditions used in these reactions include specific inhibitors and reaction conditions optimized for maximum efficacy .
Aplicaciones Científicas De Investigación
PLpro/RBD-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition mechanisms of the papain-like protease and the receptor-binding domain. In biology, it helps researchers understand the interactions between the virus and host cells. In medicine, it is explored for its potential as an antiviral therapeutic agent against SARS-CoV-2. In industry, it is used in the development of antiviral drugs and vaccines .
Mecanismo De Acción
The mechanism of action of PLpro/RBD-IN-1 involves the inhibition of the papain-like protease and the receptor-binding domain of the spike protein. The papain-like protease is responsible for cleaving the viral polyprotein, which is essential for viral replication. By inhibiting this protease, this compound disrupts the replication process of the virus. Additionally, the compound inhibits the receptor-binding domain, preventing the virus from binding to host cells and entering them .
Comparación Con Compuestos Similares
PLpro/RBD-IN-1 is unique in its dual inhibition of both the papain-like protease and the receptor-binding domain of the spike protein. Similar compounds include other inhibitors targeting the papain-like protease, such as GRL-0617 and its derivatives, which also exhibit antiviral activity against SARS-CoV-2. this compound stands out due to its dual-targeting mechanism, making it a more comprehensive inhibitor .
Propiedades
Fórmula molecular |
C13H10N4O |
|---|---|
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
2-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)aniline |
InChI |
InChI=1S/C13H10N4O/c14-11-4-2-1-3-10(11)12-16-13(18-17-12)9-5-7-15-8-6-9/h1-8H,14H2 |
Clave InChI |
JAUZELUMYXAVEN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC=NC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


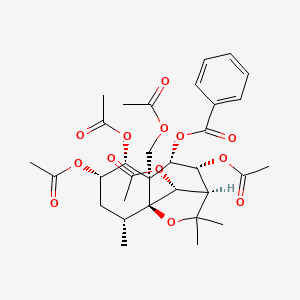
![trisodium;[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12388876.png)
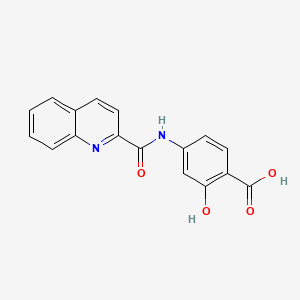
![3-[2-[2-[bis[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]-N-[2-(dodecyldisulfanyl)ethyl]propanamide](/img/structure/B12388897.png)
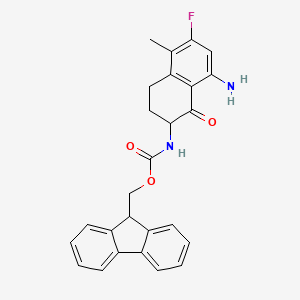
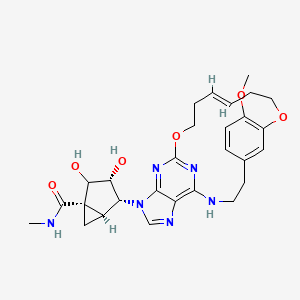
![17-[[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methoxy]heptadecanoic acid](/img/structure/B12388909.png)
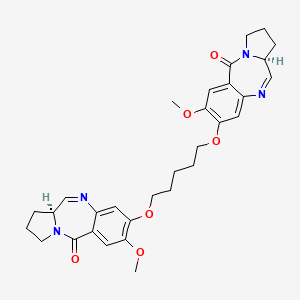
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-[4-(4-chlorobenzoyl)piperazin-1-yl]penta-2,4-dien-1-one](/img/structure/B12388916.png)
